molecular formula C7H13NO2S B14473339 S-Ethyl morpholine-4-carbothioate CAS No. 65839-09-0

S-Ethyl morpholine-4-carbothioate

Cat. No.: B14473339
CAS No.: 65839-09-0
M. Wt: 175.25 g/mol
InChI Key: MZCFISXBKDJIFG-UHFFFAOYSA-N
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Description

S-Ethyl morpholine-4-carbothioate: is a chemical compound with the molecular formula C7H13NOS2 It is a derivative of morpholine, a heterocyclic amine, and contains a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Ethyl morpholine-4-carbothioate typically involves the reaction of morpholine with ethyl chloroformate and a sulfur-containing reagent. One common method is the reaction of morpholine with ethyl chloroformate in the presence of a base, followed by the addition of a sulfur source such as carbon disulfide. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Common solvents include dichloromethane or tetrahydrofuran.

    Catalyst/Base: Triethylamine or pyridine is often used as a base to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: S-Ethyl morpholine-4-carbothioate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thioester group can yield thiols or alcohols.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or alcohols.

    Substitution: Various alkyl or aryl derivatives.

Scientific Research Applications

S-Ethyl morpholine-4-carbothioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of S-Ethyl morpholine-4-carbothioate involves its interaction with thiol groups in proteins and enzymes. The thioester group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can affect various molecular pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

    Morpholine: A parent compound with a similar structure but lacks the thioester group.

    Thiazoles: Compounds containing a sulfur and nitrogen heterocyclic ring, which also exhibit diverse biological activities.

    Thioesters: A broader class of compounds containing the thioester functional group.

Uniqueness: S-Ethyl morpholine-4-carbothioate is unique due to its combination of a morpholine ring and a thioester group. This combination imparts specific chemical reactivity and biological activity, making it valuable in various applications.

Properties

IUPAC Name

S-ethyl morpholine-4-carbothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2S/c1-2-11-7(9)8-3-5-10-6-4-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCFISXBKDJIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)N1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00793107
Record name S-Ethyl morpholine-4-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00793107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65839-09-0
Record name S-Ethyl morpholine-4-carbothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00793107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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